molecular formula C13H20FNO4S B2384688 4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide CAS No. 1915479-36-5

4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide

Cat. No.: B2384688
CAS No.: 1915479-36-5
M. Wt: 305.36
InChI Key: KEVCONOBDTUSSH-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide is a advanced chemical intermediate designed for research and development in medicinal chemistry. This compound integrates two pharmacologically significant functional groups: a sulfonamide moiety and a fluorine atom. The incorporation of fluorine into lead compounds is a well-established strategy in drug discovery, as it can profoundly influence a molecule's pharmacokinetic properties by enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . Simultaneously, the sulfonamide group is a privileged structure in pharmaceuticals, known to contribute to a diverse range of biological activities. Recent scientific investigations into structurally related sulfonamides have demonstrated significant potential in preclinical models for managing neuropathic pain, showing antinociceptive and antiallodynic effects . The specific molecular architecture of this compound, featuring additional hydroxy and methoxy groups, is intended to improve aqueous solubility and offers versatile handles for further synthetic modification. This makes it a valuable building block for constructing complex molecules aimed at novel therapeutic targets. The primary research applications of this compound are in the synthesis of novel drug candidates, particularly in the fields of neurology and immunology. Researchers can utilize this intermediate to develop potential treatments for conditions such as diabetic neuropathy, acute inflammatory pain, and other disorders involving ion channels or carbonic anhydrase enzymes, which are known to be modulated by sulfonamide derivatives . Its structure makes it a compelling candidate for hit-to-lead optimization campaigns where modulating serotonergic or opioidergic pathways is the goal, as similar compounds have shown mechanistic involvement with these systems . This product is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4S/c1-10-8-11(14)4-5-12(10)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVCONOBDTUSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide, with the CAS number 1915479-36-5, is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₀FNO₄S
  • Molecular Weight : 305.37 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its biological activity in various therapeutic areas.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structural motifs have been shown to scavenge free radicals effectively. In a comparative study, the most active compound demonstrated an EC50 value of 9.0 μM in the ABTS radical scavenging assay, indicating potent antioxidant activity .

Inhibition of Tyrosinase

Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. Compounds derived from similar structures have been tested for their ability to inhibit TYR activity. Notably, some derivatives showed promising inhibitory effects, suggesting that this compound could possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that many compounds with related structures did not exhibit cytotoxic effects at concentrations up to 10 μM, making them suitable candidates for further therapeutic development . The absence of cytotoxicity until higher concentrations (25 μM) suggests a favorable safety profile.

Study on Antimicrobial Activity

A study focusing on the antimicrobial properties of sulfonamide derivatives found that certain modifications could enhance antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, the structural similarities imply potential efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides often correlates with their chemical structure. Research has shown that the introduction of hydrophobic groups can significantly enhance the interaction with biological targets. The presence of a fluorine atom and methoxy groups in this compound may contribute to its bioactivity through improved lipophilicity and electronic effects.

Data Tables

Property Value
Molecular FormulaC₁₃H₂₀FNO₄S
Molecular Weight305.37 g/mol
Antioxidant EC509.0 μM
Cytotoxicity ThresholdNo effect up to 10 μM

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide, as enzyme inhibitors. Notably, research has focused on its ability to inhibit enzymes such as:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Inhibiting this enzyme is significant for Alzheimer's disease treatment, as it is involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

Study on Enzyme Inhibition

A study synthesized various sulfonamide derivatives, including the target compound, to evaluate their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated:

  • Inhibition Rates : The compound demonstrated promising inhibition rates against both enzymes, suggesting potential therapeutic applications for T2DM and Alzheimer's disease.
  • Selectivity : The selectivity profile indicated less off-target activity compared to traditional inhibitors, which could lead to fewer side effects .

Drug Development

The structural characteristics of this compound make it a valuable candidate for drug development:

  • Lead Compound : Its efficacy as an enzyme inhibitor positions it as a lead compound for further modifications aimed at enhancing potency and selectivity.
  • Hybrid Molecules : Researchers are exploring hybrid molecules combining sulfonamide structures with other pharmacophores to broaden their therapeutic scope .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Key Substituents/Features Biological Target/Activity Reference(s)
4-Fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide 2-methylbenzenesulfonamide core; 4-fluoro; 2-hydroxy-4-methoxy-2-methylbutyl side chain Hypothetical: Receptor modulation or enzyme inhibition
CNS4 (4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide) Thiourea linker; pyridinyl-piperidine moiety GluN1/2C and GluN1/2D receptor modulation; voltage-independent activity
Pazopanib hydrochloride Indazole-methylamino-pyrimidine core Protein tyrosine kinase inhibition (VEGFR, PDGFR)
4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide Piperidin-4-yl; dihydrobenzofuran-ether chain Dual α2A/5-HT7 receptor antagonism (IC50: submicromolar)
4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Acridin-9-ylaminoalkyl chain Cholinesterase inhibition (IC50: ~10–100 nM)

Key Observations :

  • Fluorine Positioning : The 4-fluoro substitution is conserved across analogs, enhancing lipophilicity and electronic effects for target engagement .
  • Side Chain Diversity: The target compound’s hydroxy-methoxy-methylbutyl chain contrasts with Pazopanib’s heteroaromatic core and CNS4’s thiourea linker. Bulkier side chains (e.g., tetrahydroacridin-9-ylaminoalkyl) correlate with cholinesterase inhibition, while shorter chains (e.g., piperidinyl) favor receptor antagonism .

Pharmacological Activity and Selectivity

  • Receptor Modulation: CNS4 exhibits voltage-independent activity on GluN1/2C and GluN1/2D receptors, altering inward current reversal potentials in electrophysiological assays . The target compound’s hydroxyl and methoxy groups may similarly influence ion channel interactions.
  • Enzyme Inhibition : Pazopanib (IC50 < 10 nM for VEGFR2) and tetrahydroacridine-benzamide derivatives (IC50 ~10–100 nM for cholinesterase) highlight the impact of side-chain rigidity on potency . The target compound’s flexible alkyl chain may reduce kinase affinity but improve solubility.
  • Synthetic Efficiency : The dual α2A/5-HT7 antagonist () was synthesized in 89% yield via sulfonylation, suggesting that the target compound’s synthesis could employ similar coupling strategies .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogous fluorophenyl sulfonamides (e.g., C15H12FN) crystallize in monoclinic systems (space group P21/c) with distinct hydrogen-bonding networks, which influence solubility and stability .
  • Solubility : Hydroxy and methoxy groups in the target compound may enhance aqueous solubility compared to purely aromatic analogs like Pazopanib .

Preparation Methods

Direct Sulfonylation of Primary Amine

The most widely reported method involves nucleophilic substitution between 4-fluoro-2-methylbenzenesulfonyl chloride and 2-hydroxy-4-methoxy-2-methylbutylamine.

Procedure:

  • Dissolve 2-hydroxy-4-methoxy-2-methylbutylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C
  • Add triethylamine (1.2 equiv) as acid scavenger
  • Slowly add 4-fluoro-2-methylbenzenesulfonyl chloride (1.05 equiv) dissolved in DCM
  • Warm to room temperature and stir for 12-18 hours
  • Quench with ice-cwater, extract with DCM (3×), dry over Na₂SO₄
  • Purify via flash chromatography (hexane:EtOAc 3:1 → 1:2 gradient)

Key Parameters:

Variable Optimal Range Impact on Yield
Temperature 0°C → 25°C >90% below 30°C
Solvent DCM > THF > EtOAc DCM: 82% yield
Equiv. of TEA 1.2-1.5 Prevents HCl adducts

Mechanistic Considerations:
The reaction proceeds through a classical SN2 mechanism, with the amine lone pair attacking the electrophilic sulfur center. Steric hindrance from the 2-methyl group necessitates extended reaction times compared to linear amines.

Protected Intermediate Strategy

For substrates with sensitivity to basic conditions, a protection-deprotection sequence is employed:

Step 1: Silyl Protection

  • Treat 2-hydroxy-4-methoxy-2-methylbutylamine with tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
  • Use imidazole (2.0 equiv) in DMF at -20°C → 0°C
  • Yield: 94% TBS-protected amine

Step 2: Sulfonylation

  • React protected amine with sulfonyl chloride (1.05 equiv)
  • Use N-methylmorpholine (1.5 equiv) in THF at -78°C → 25°C
  • Yield: 88% protected sulfonamide

Step 3: Deprotection

  • Treat with tetra-n-butylammonium fluoride (TBAF, 1.2 equiv) in THF
  • Stir for 2 hours at 25°C
  • Final yield: 79% overall

Advantages:

  • Prevents β-elimination of hydroxyl group
  • Enables use of stronger bases for difficult couplings

Alternative Methodologies

Solid-Phase Synthesis

Recent advances in combinatorial chemistry enable resin-bound preparation:

  • Load Rink amide resin with Fmoc-protected amine
  • Deprotect with 20% piperidine/DMF
  • Couple sulfonyl chloride (3.0 equiv) using Hünig's base
  • Cleave with TFA/H2O (95:5)
  • Isolate product via precipitation (87% purity)

Scale Limitations:

  • Currently limited to 10 mmol scale
  • Requires specialized equipment

Enzymatic Sulfonamide Formation

Emerging biocatalytic approaches show promise:

Enzyme Conversion (%) ee (%)
Sulfotransferase B 68 >99
Pseudomonas lipase 42 85

Reaction conditions: pH 7.4 buffer, 37°C, 24h

Characterization Data

Critical analytical parameters for verifying successful synthesis:

¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
δ 7.32 (d, J = 2.0 Hz, 1H, Ar-H)
δ 3.78 (s, 3H, OCH₃)
δ 3.45 (br s, 1H, OH)
δ 1.42 (s, 6H, C(CH₃)₂)

HRMS (ESI+):
Calculated for C₁₃H₁₉FNO₄S [M+H]⁺: 320.1024
Found: 320.1021

Industrial Scale Considerations

Key parameters for kilogram-scale production:

Parameter Lab Scale Pilot Plant
Reaction Volume (L/kg) 15 3.5
Cooling Rate (°C/min) 2 0.5
Isolation Method Column Crystallization
Typical Yield 82% 78%

Solvent recovery systems reduce EtOAc consumption by 92% compared to batch processes.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methylbenzenesulfonamide?

The synthesis of structurally analogous sulfonamides (e.g., ) highlights key steps:

  • Reaction Conditions : Precise control of temperature, solvent polarity, and stoichiometric ratios (e.g., 1.5–2.0 equivalents of sulfonyl chloride to amine intermediates) to minimize side reactions .
  • Purification : Use of recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product in >95% purity .
  • Functional Group Compatibility : Protection of the hydroxyl group during sulfonamide formation to prevent undesired nucleophilic attacks .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorine at position 4, methoxy at position 4) and stereochemistry of the hydroxy group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C15_{15}H22_{22}FNO4_4S) and detect isotopic patterns for fluorine .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and resolve co-eluting impurities .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Solubility Enhancement : The hydroxy and methoxy groups improve aqueous solubility, enabling stock solutions in DMSO (≤1% v/v) for cell-based assays .
  • Partition Coefficient (LogP) : Estimated via computational tools (e.g., MarvinSketch) to predict membrane permeability (LogP ~2.5 ± 0.3) for pharmacokinetic studies .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported inhibition of adenosine receptors in neurological models?

  • Binding Affinity Studies : Radioligand displacement assays (e.g., 3^3H-NECA for adenosine A2A_{2A} receptors) reveal IC50_{50} values in the low micromolar range, suggesting competitive antagonism .
  • Molecular Docking : Simulations (AutoDock Vina) predict hydrogen bonding between the sulfonamide group and Thr88/His250 residues in the receptor’s orthosteric site .
  • Functional Assays : cAMP accumulation assays in HEK293 cells transfected with A2A_{2A} receptors confirm dose-dependent inhibition (EC50_{50} = 1.2 μM) .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

  • Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (MTT, ATP-lite) to distinguish direct target engagement from off-target effects .
  • Metabolite Profiling : LC-MS/MS analysis of incubated samples to detect hydrolytic degradation (e.g., cleavage of the sulfonamide bond under acidic conditions) .
  • Species-Specific Variability : Test human vs. murine receptor isoforms to identify interspecies differences in binding kinetics .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Core Modifications : Synthesize analogs with variations in the hydroxy group (e.g., acetylation), methoxy position (e.g., para to meta), or fluorine replacement (e.g., chlorine) .
  • Bioisosteric Replacements : Substitute the sulfonamide with carbamate or phosphonate groups to assess impact on potency and selectivity .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from ≥20 derivatives .

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